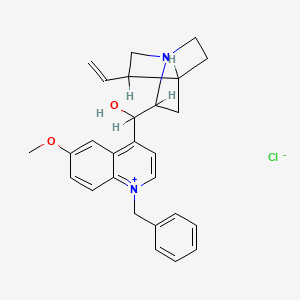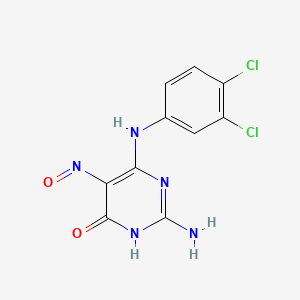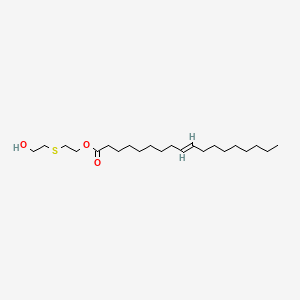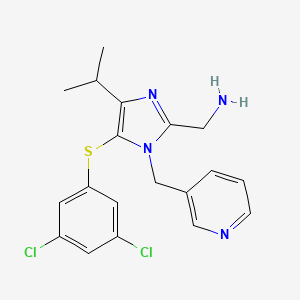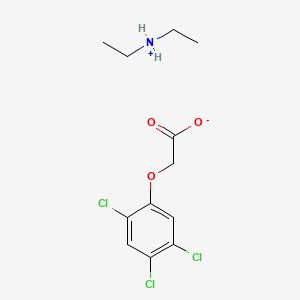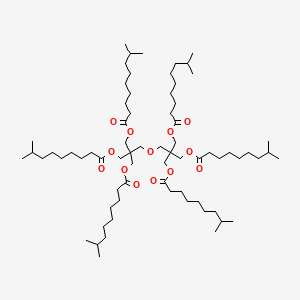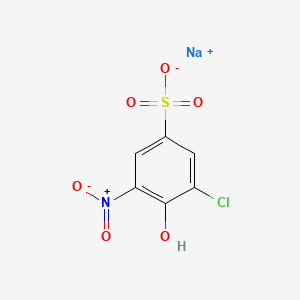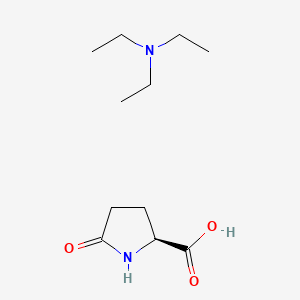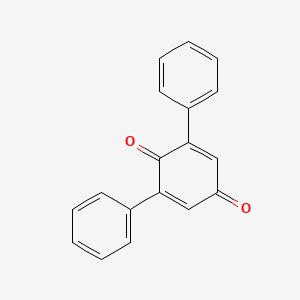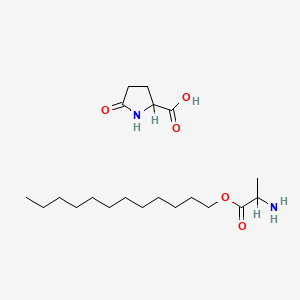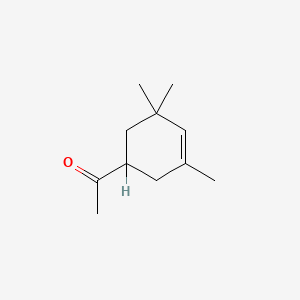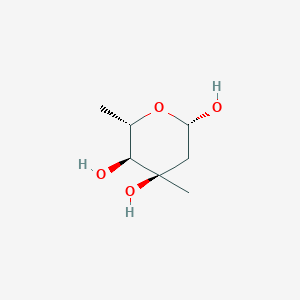
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate is an organic compound with the molecular formula C17H30O4. It is a derivative of diethyl malonate, where the malonate ester is substituted with a 2-(2,2,3-trimethylcyclopentyl)ethyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Alkylation: The enolate ion is then reacted with 2-(2,2,3-trimethylcyclopentyl)ethyl bromide under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.
Alkyl Halides: 2-(2,2,3-trimethylcyclopentyl)ethyl bromide for alkylation.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Substituted Malonates: Products of alkylation reactions.
Carboxylic Acids: Products of hydrolysis and decarboxylation reactions.
科学研究应用
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of medicinal compounds.
Agriculture: Precursor for the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl Acetoacetate: A related compound with a similar structure and reactivity.
Uniqueness
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate is unique due to the presence of the 2-(2,2,3-trimethylcyclopentyl)ethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds.
属性
CAS 编号 |
85187-21-9 |
|---|---|
分子式 |
C17H30O4 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
diethyl 2-[2-(2,2,3-trimethylcyclopentyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H30O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h12-14H,6-11H2,1-5H3 |
InChI 键 |
UVELSJAJXCLTED-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC1CCC(C1(C)C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


